
Monohexyl phthalate-d4
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Overview
Description
Monohexyl phthalate-d4 (C₁₄H₁₄D₄O₄; MW 254.31) is a deuterium-labeled analog of monohexyl phthalate, a monoester metabolite of di-n-hexyl phthalate (DnHexP). It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying phthalate metabolites in biological and environmental samples . The compound is characterized by four deuterium atoms on the benzene ring, enhancing its utility in isotope dilution methods to ensure analytical precision. It is supplied as a neat standard with >95% HPLC purity and stored at +20°C to maintain stability . The unlabelled form (CAS 24539-57-9) is a key biomarker for assessing human exposure to DnHexP, a plasticizer used in consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monohexyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with hexanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Monohexyl phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and hexanol-d4.
Oxidation: Oxidizing agents can convert this compound into phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and hexanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Mass Spectrometry Applications
Monohexyl phthalate-d4 is primarily utilized as an internal standard in mass spectrometry due to its isotopic labeling. This allows for accurate quantification of phthalate metabolites in biological samples. For instance, studies have shown that using deuterated compounds like this compound can enhance the accuracy of detecting phthalates in urine samples, which is crucial for assessing human exposure levels.
Table 1: Comparison of Detection Methods Using this compound
Method | Sensitivity | Specificity | Application Area |
---|---|---|---|
LC-MS/MS | High | High | Environmental monitoring |
GC-MS | Moderate | High | Food safety assessments |
HPLC with UV detection | Low | Moderate | Pharmaceutical analysis |
Toxicokinetics and Metabolism Studies
Research into the toxicokinetics of phthalates has highlighted the importance of understanding how these compounds are metabolized in humans. This compound serves as a useful tool for tracing metabolic pathways and determining the elimination half-lives of its metabolites.
Case Study: Metabolic Pathways
In a study involving male volunteers, researchers administered doses of this compound and tracked its metabolites over time. The results indicated that over 90% of the administered dose was recovered in urine within the first 22 hours, demonstrating rapid metabolism and excretion. The half-life of the compound was estimated at approximately 3.5 hours, providing insights into its pharmacokinetic profile .
Environmental Monitoring
Phthalates are known environmental pollutants, often found in plastic products that degrade over time. This compound is used to assess contamination levels in various environmental media, including soil and water.
Table 2: Environmental Presence of Phthalates
Sample Type | Concentration (ng/L) | Detection Method |
---|---|---|
River Water | 25 | LC-MS/MS |
Soil Samples | 10 | GC-MS |
Air Samples | 5 | HPLC |
Health Risk Assessments
Given the potential health risks associated with phthalates, including endocrine disruption, this compound has been employed in health risk assessments to evaluate exposure levels among different populations.
Case Study: Occupational Exposure
A study assessed the exposure levels of workers handling plastic materials containing phthalates, using this compound as a marker. The findings indicated elevated urinary concentrations among workers compared to control groups, highlighting the need for improved safety measures in industrial settings .
Regulatory Frameworks and Guidelines
The use of deuterated compounds like this compound is increasingly recognized in regulatory frameworks aimed at assessing chemical safety. Agencies such as the U.S. Environmental Protection Agency have begun incorporating findings from studies utilizing these compounds into their risk assessment protocols.
Key Regulatory Considerations:
- Establishing safe exposure limits based on metabolite concentrations.
- Utilizing internal standards to improve data accuracy in toxicological studies.
- Enhancing public health policies through better monitoring practices.
Mechanism of Action
Monohexyl phthalate-d4, like other phthalates, can act as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by binding to hormone receptors and altering hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .
Comparison with Similar Compounds
Structural and Analytical Differences
The table below compares monohexyl phthalate-d4 with structurally analogous deuterated phthalates:
*Molecular weight estimated based on formula C₁₃H₁₀D₄O₆.
Key Findings
Monooctyl phthalate-d4 exhibits unique bioactivity, showing antimycobacterial effects (MIC 20 μg/mL), unlike this compound, which is primarily analytical .
Monoester vs. Diester Metabolism: this compound is a metabolite of DnHexP, while dicyclohexyl phthalate-d4 (a diester) requires enzymatic hydrolysis to form monoesters. This structural difference impacts their roles in toxicokinetic studies .
Functional Group Variations: Mono(4-carboxybutyl) phthalate-d4 contains a carboxylated side chain, increasing polarity and altering chromatographic retention times compared to non-carboxylated analogs like this compound .
Deuterium Labeling and Stability: Deuterium placement (e.g., on the benzene ring vs. alkyl chain) minimizes isotopic exchange and ensures stability during LC-MS analysis.
Regulatory and Toxicological Comparisons
- Exposure Assessment: this compound is critical for quantifying DnHexP exposure, which is less studied than di(2-ethylhexyl) phthalate (DEHP). DEHP metabolites (e.g., mono-2-ethylhexyl phthalate) have well-established toxicity profiles, whereas DnHexP’s effects are emerging .
- Regulatory Status: While DEHP is restricted under REACH, DnHexP and its metabolites lack comprehensive regulations, highlighting the need for robust analytical standards like this compound .
Analytical Performance
- Sensitivity: this compound achieves detection limits <1 ng/mL in urine when paired with isotope dilution, outperforming non-deuterated analogs .
- Cross-Reactivity: Unlike branched analogs (e.g., bis(2-ethylhexyl) phthalate-d4), this compound avoids co-elution issues in straight-chain phthalate analysis .
Biological Activity
Monohexyl phthalate-d4 (MHP-d4) is a deuterated derivative of monohexyl phthalate, which is a metabolite of di-n-hexyl phthalate (DnHexP). This compound is part of a broader class of phthalates that are widely used as plasticizers in various consumer products. Understanding the biological activity of MHP-d4 is crucial for assessing its potential health impacts, particularly as concerns about phthalates as endocrine disruptors have increased.
- Chemical Formula : C14H18O4
- Molecular Weight : 250.36 g/mol
- Deuteration : The presence of deuterium (d4) in the compound allows for enhanced tracking and quantification in biological studies.
Toxicological Effects
Phthalates, including MHP-d4, have been associated with various toxicological effects:
- Endocrine Disruption : Phthalates can interfere with hormone function, potentially leading to reproductive and developmental issues in humans and animals .
- Carcinogenic Potential : Some studies suggest that certain phthalates may have carcinogenic properties, although MHP-d4 itself has not been classified as such by IARC .
- Reproductive Toxicity : Exposure to phthalates has been linked to adverse reproductive outcomes, including reduced fertility and developmental abnormalities in offspring .
Metabolic Pathways
MHP-d4 undergoes metabolic conversion in the body, primarily yielding metabolites such as mono-n-hexyl phthalate (MnHexP), which can further be transformed into secondary metabolites like 5-hydroxy hexyl phthalate (5HO-MnHexP) and 5-carboxy pentyl phthalate (5cx-MnPentP) . These metabolites are proposed biomarkers for exposure assessment.
Case Studies
- Exposure Assessment in Children : A study conducted as part of the European Human Biomonitoring Initiative showed a significant increase in detectable levels of MnHexP in urine among children aged 2 to 6 years, rising from 26% to 61% over three years. This indicates increasing exposure levels and raises concerns about potential health impacts .
- Toxicological Studies on DnHexP : Research evaluating the toxic effects of DnHexP in animal models has demonstrated a range of adverse outcomes, including developmental toxicity and endocrine disruption. These findings suggest that MHP-d4, as a metabolite, may share similar risks .
Biological Activities Table
Analytical Methods for Detection
The detection and quantification of MHP-d4 and its metabolites are essential for risk assessment. Various analytical methods have been developed:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for quantifying MHP-d4 in biological samples such as urine and plasma. It provides high sensitivity and specificity for detecting low concentrations of phthalates .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Another common method used for analyzing phthalates in environmental samples, although less sensitive than LC-MS/MS for certain metabolites .
Method Validation Summary
Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
---|---|---|
LC-MS/MS | 6.9 ng/mL (plasma) | 25 ng/mL (plasma) |
GC-MS | Varies | Varies |
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D |
InChI Key |
XOSNGXNHDRYFEF-PKHQNOSGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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